Marbofloxacin (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Marbofloxacin (hydrochloride) is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. It is a carboxylic acid derivative known for its broad-spectrum bactericidal activity. Marbofloxacin is effective against a wide range of Gram-negative and Gram-positive bacteria, including strains resistant to other antibiotics . It is commonly used to treat infections in animals, particularly dogs and cats, affecting the skin, respiratory system, and urinary tract .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Marbofloxacin umfasst mehrere Schritte. Ein Verfahren beinhaltet das Mischen einer Verbindung, die als Formel (V) bezeichnet wird, mit Phenylmethan, Triethylamin und N-Methylpiperazin, Erhitzen des Gemisches für 8-12 Stunden, Abkühlen auf Raumtemperatur und Zugabe von gereinigtem Wasser und Kaliumhydroxid. Die Reaktion wird bei 60-90 °C für 3-5 Stunden fortgesetzt, gefolgt von Abkühlen und pH-Einstellung mit Salzsäure. Die Verbindung wird dann mit Dichlormethan extrahiert und konzentriert .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Synthese von Marbofloxacin für hohe Ausbeute und Reinheit optimiert. Das Verfahren beinhaltet die Reaktion von Zwischenprodukten unter kontrollierten Bedingungen, einschließlich spezifischer Temperaturen und Drücke, um die effiziente Produktion von Marbofloxacin zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Marbofloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendet üblicherweise Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Setzt häufig Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.

Substitution: Umfasst typischerweise Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Infections in Dogs and Cats

Marbofloxacin is primarily indicated for treating:

- Skin Infections : Effective against bacterial skin infections caused by pathogens such as Staphylococcus intermedius and Escherichia coli.

- Urinary Tract Infections : Commonly used for cystitis and other urinary tract infections associated with susceptible bacteria.

- Respiratory Infections : Utilized in treating pneumonia and other respiratory conditions caused by bacteria like Mannheimia haemolytica .

Dosage Guidelines :

- For dogs: 2.75 - 5.5 mg/kg once daily.

- For cats: 1.25 mg/lb once daily, with potential increases to 2.5 mg/lb based on clinical response .

| Application Area | Common Pathogens | Dosage (mg/kg) |

|---|---|---|

| Skin Infections | Staphylococcus intermedius, E. coli | 2.75 - 5.5 |

| Urinary Tract Infections | E. coli, Proteus mirabilis | 1.25 - 2.5 |

| Respiratory Infections | Mannheimia haemolytica | 2.75 - 5.5 |

Bovine Applications

Marbofloxacin is also approved for use in cattle, particularly for:

- Bovine Respiratory Disease (BRD) : Effective in treating infections caused by Mannheimia haemolytica or Pasteurella multocida .

- Coliform Mastitis : A study demonstrated that marbofloxacin combined with Flunixin showed significant effects on blood parameters in cows suffering from coliform mastitis .

Pharmacokinetics

Research indicates that marbofloxacin exhibits favorable pharmacokinetic properties when administered via various routes, including intravenous and intramuscular injections. A study assessing its pharmacokinetics after intravenous administration revealed significant concentrations in synovial fluid, suggesting its efficacy in joint infections .

Case Study 1: Treatment of Skin Infections

A clinical trial involving cats with bacterial skin infections treated with marbofloxacin demonstrated a resolution rate of approximately 87% at the lower dosage of 1.25 mg/lb .

Case Study 2: Coliform Mastitis in Cattle

In a study involving twenty cows with coliform mastitis, treatment with marbofloxacin resulted in significant changes in hematological parameters, including increased white blood cell counts and altered serum enzyme levels, indicating an effective response to treatment .

Safety and Side Effects

While generally well-tolerated, marbofloxacin can lead to side effects such as gastrointestinal disturbances (vomiting, diarrhea) and potential central nervous system stimulation in sensitive individuals or young animals due to risks of cartilage abnormalities .

Wirkmechanismus

Marbofloxacin exerts its effects by impairing bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition leads to rapid bactericidal activity, causing cell death within 20-30 minutes of exposure. The compound is effective against both dividing and non-dividing bacteria and does not require protein and RNA synthesis for its action .

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Enrofloxacin: Used in veterinary medicine, similar to Marbofloxacin.

Levofloxacin: A third-generation fluoroquinolone used in human medicine.

Uniqueness: Marbofloxacin is unique due to its specific application in veterinary medicine and its effectiveness against a wide range of bacterial strains, including those resistant to other antibiotics. Its ability to act rapidly and its significant post-antibiotic effect make it a valuable tool in treating infections .

Biologische Aktivität

Marbofloxacin (hydrochloride) is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. Its broad-spectrum antibacterial activity, pharmacokinetics, and clinical applications make it a significant compound in treating bacterial infections in animals. This article explores the biological activity of marbofloxacin, including its mechanism of action, efficacy against various pathogens, case studies, and pharmacological data.

Marbofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The bactericidal activity is concentration-dependent, with effective cell death occurring within 20 to 30 minutes of exposure to susceptible bacteria .

Spectrum of Activity

Marbofloxacin demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria. Below is a summary of its effectiveness against various pathogens:

| Pathogen Type | Specific Pathogens |

|---|---|

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Salmonella spp., Klebsiella spp., Campylobacter, and more. |

| Gram-Positive Bacteria | Staphylococcus (including MRSA), Streptococcus, and Mycoplasma spp. |

| Other Pathogens | Brucella spp., Mycobacterium spp., and Chlamydia trachomatis. |

The minimum inhibitory concentrations (MICs) for marbofloxacin have been evaluated against various isolates associated with canine and feline diseases, confirming its broad-spectrum efficacy .

Pharmacokinetics

Marbofloxacin is administered both orally and parenterally. It exhibits good absorption and distribution in tissues, with a prolonged half-life allowing for once-daily dosing in most cases. The drug's pharmacokinetic properties have been studied extensively:

- Bioavailability : Approximately 90% when administered orally.

- Half-life : Ranges from 6 to 12 hours depending on the route of administration.

- Tissue Distribution : High concentrations found in lung, liver, kidney, and synovial fluid .

Clinical Applications

Marbofloxacin is primarily used to treat infections in dogs and cats, particularly those affecting the skin, respiratory system, urinary tract, and mammary glands. Typical dosing regimens include:

- Dogs : 2.75 to 5.5 mg/kg once daily for a duration of at least five days.

- Cats : Similar dosing as dogs but adjusted based on clinical response.

The maximum treatment duration is usually capped at 30 days unless otherwise indicated due to concurrent infections .

Case Study 1: Treatment of Coliform Mastitis in Cattle

A study investigated the effects of marbofloxacin combined with Flunixin Meglumine in treating coliform mastitis in cattle. Significant changes were observed in hematological parameters post-treatment:

- RBC Count : Decreased significantly during the first two weeks.

- WBC Count : Increased significantly post-treatment.

- Liver Enzymes : Elevated AST and ALP levels were noted; however, ALT levels decreased .

Case Study 2: Efficacy in Canine Dermatology

In a clinical setting involving a Bichon Frise diagnosed with superficial necrolytic dermatitis (SND), marbofloxacin was part of the treatment regimen alongside nutritional modifications. The patient showed improvement in clinical signs approximately three weeks after initiating treatment .

Side Effects and Contraindications

While generally well-tolerated, marbofloxacin can cause side effects such as gastrointestinal disturbances (vomiting, diarrhea), central nervous system stimulation (rare), and potential cartilage damage in young animals. It is contraindicated in growing animals due to these risks .

Eigenschaften

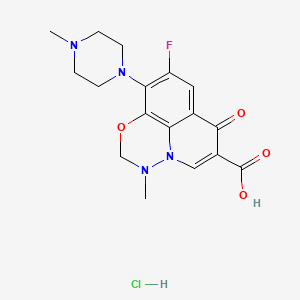

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRYFLKYXNBUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.